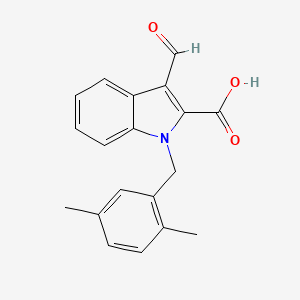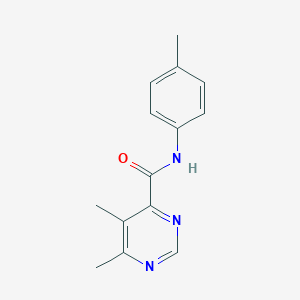
(2S)-2-Methyl-3-(4-propan-2-ylphenyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Methyl-3-(4-propan-2-ylphenyl)propan-1-amine is a chemical compound that belongs to the class of phenethylamines. It is commonly referred to as 2-Methyl-MDA or MDMAT. This compound has been of great interest to the scientific community due to its potential applications in research, particularly in the field of neuroscience.
Wirkmechanismus
The mechanism of action of (2S)-2-Methyl-3-(4-propan-2-ylphenyl)propan-1-amine is not fully understood. However, it is believed to work by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This leads to increased feelings of euphoria, empathy, and sociability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-2-Methyl-3-(4-propan-2-ylphenyl)propan-1-amine have been studied extensively. It has been found to have both stimulant and hallucinogenic effects on the central nervous system. Studies have shown that it can increase heart rate, blood pressure, body temperature, and pupil dilation. It has also been found to cause changes in mood, perception, and thought.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2S)-2-Methyl-3-(4-propan-2-ylphenyl)propan-1-amine in lab experiments is its ability to increase the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This can be useful in studying the effects of these neurotransmitters on the brain. However, one limitation is that the compound has been found to have both stimulant and hallucinogenic effects, which can make it difficult to isolate the specific effects of the neurotransmitters.
Zukünftige Richtungen
There are several future directions for research on (2S)-2-Methyl-3-(4-propan-2-ylphenyl)propan-1-amine. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is its potential use in the development of new drugs for the treatment of addiction. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of neuroscience.
Synthesemethoden
The synthesis of (2S)-2-Methyl-3-(4-propan-2-ylphenyl)propan-1-amine involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenethylamine. This compound is then reduced with sodium borohydride to produce 2-methyl-3,4-dihydroxyphenethylamine. The final step involves the reaction of this compound with isobutyryl chloride to form (2S)-2-Methyl-3-(4-propan-2-ylphenyl)propan-1-amine.
Wissenschaftliche Forschungsanwendungen
(2S)-2-Methyl-3-(4-propan-2-ylphenyl)propan-1-amine has been used in scientific research to study its effects on the central nervous system. It has been found to have similar effects to other phenethylamines such as MDMA and MDA. Studies have shown that this compound can increase the release of serotonin, dopamine, and norepinephrine in the brain.
Eigenschaften
IUPAC Name |
(2S)-2-methyl-3-(4-propan-2-ylphenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-10(2)13-6-4-12(5-7-13)8-11(3)9-14/h4-7,10-11H,8-9,14H2,1-3H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTGLWCTQYPUCY-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(C)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)C(C)C)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Methyl-3-(4-propan-2-ylphenyl)propan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-chloro-2-(thiophene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2919423.png)


![2-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2919429.png)
![(Z)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2919430.png)

![(4Ar,7aS)-3,4,4a,5,7,7a-hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide;hydrochloride](/img/structure/B2919433.png)

![4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2919436.png)

![N-Benzo[1,3]dioxol-5-yl-2-chloro-propionamide](/img/structure/B2919439.png)
![N-(3-chlorophenyl)-2-[cyano(3-ethylphenyl)amino]acetamide](/img/structure/B2919441.png)

![3-(3-chloro-4-fluorophenyl)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2919443.png)